Technical Guide: Physical Properties of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride
Technical Guide: Physical Properties of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.
Core Physical and Chemical Data
2-Amino-1-(3-bromophenyl)ethanol hydrochloride is a solid, off-white to light yellow compound.[1] The following table summarizes its key quantitative physical and chemical properties.
| Property | Value | Source |
| CAS Number | 14615-28-2 | [1][2][3] |
| Molecular Formula | C₈H₁₁BrClNO | [1][3] |
| Molecular Weight | 252.54 g/mol | [1][4] |
| Melting Point | 245°C (decomposition) | [1] |
| Physical Form | Solid | [3] |
| Appearance | Off-white to light yellow | [1] |
Experimental Protocols
Detailed experimental data for the physical properties of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride are not extensively available in the public domain. However, the following sections describe standard methodologies that can be employed to determine these properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[5][6][7][8]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[5][7] The tube is then tapped to ensure the sample is compact.[5][8]
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For substances that decompose, the temperature at which decomposition begins is noted.
-
Solubility Determination
Understanding the solubility of a compound is crucial for its formulation and delivery.
Methodology:
-
Solvent Selection: A range of solvents, including water, ethanol, and methanol, should be tested.
-
Procedure:
-
A known mass of the compound (e.g., 10 mg) is placed in a vial.[9]
-
A measured volume of the solvent is added incrementally (e.g., 0.1 mL at a time).
-
After each addition, the mixture is vigorously agitated (e.g., vortexed) and visually inspected for dissolution.[9][10] Sonication or gentle warming (to 37°C) can be used to aid dissolution.[9]
-
The process is continued until the solid is completely dissolved.
-
Solubility is expressed in terms of mass per volume (e.g., mg/mL) or as qualitative descriptors (e.g., soluble, sparingly soluble, insoluble).
-
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.[11][12][13][14] Key parameters such as the number of scans, relaxation delay, and pulse sequence are optimized to obtain high-quality spectra.[11]
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.[16]
-
Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[16][17]
-
-
Data Acquisition: The FTIR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption.[18][19] A background spectrum is typically collected and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands are correlated to specific functional groups within the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[20][21]
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique for this type of molecule, which helps to keep the molecule intact.[20][21][22][23][24]
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer.
-
Data Analysis: The molecular weight of the compound is determined from the mass of the molecular ion. Fragmentation patterns can provide additional structural information.
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the physical properties of a chemical compound like 2-Amino-1-(3-bromophenyl)ethanol hydrochloride.
References
- 1. 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE | 14615-28-2 [amp.chemicalbook.com]
- 2. 2-Amino-1-(3-bromophenyl)ethanol hydrochloride | 14615-28-2 [sigmaaldrich.com]
- 3. 2-Amino-1-(3-bromophenyl)ethanol hydrochloride | 14615-28-2 [sigmaaldrich.com]
- 4. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chm.uri.edu [chm.uri.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. books.rsc.org [books.rsc.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 14. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. jascoinc.com [jascoinc.com]
- 18. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 19. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 23. acdlabs.com [acdlabs.com]
- 24. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
